FT-Adm

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

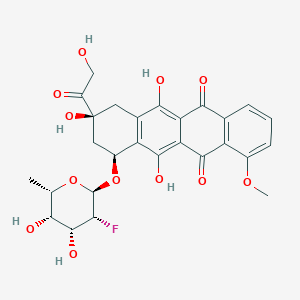

7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone: is a synthetic derivative of adriamycinone, a compound known for its antitumor properties. This compound is characterized by the presence of a 2,6-dideoxy-2-fluorotalopyranose sugar moiety attached to the adriamycinone core. The modification with the fluorinated sugar enhances its biological activity and stability, making it a valuable compound in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone involves several key steps:

Preparation of the Sugar Moiety: The 2,6-dideoxy-2-fluorotalopyranose is synthesized through the epoxide-ring opening of methyl 2,3-anhydro-4-O-benzyl-6-deoxy-alpha-L-gulopyranoside with potassium hydrogen fluoride in ethylene glycol.

Glycosylation: The synthesized sugar moiety is then coupled with adriamycinone through glycosylation reactions.

Industrial Production Methods: Industrial production of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as chromatography .

化学反应分析

Types of Reactions:

Oxidation: 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated sugar moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Thiols, amines, polar solvents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced adriamycinone derivatives.

Substitution: Substituted adriamycinone derivatives with modified sugar moieties.

科学研究应用

Food Science and Nutrition

One of the prominent applications of FT-Adm is in food science and nutrition. The ADM Science and Technology Center has been at the forefront of utilizing this compound to enhance food processing techniques. By analyzing the admittance properties of food matrices, researchers can optimize formulations for better nutritional profiles and sensory attributes.

Case Study: Nutritional Enhancement

A study conducted at the ADM Science and Technology Center employed this compound to assess the nutritional quality of various food products. The results indicated significant improvements in nutrient absorption when specific processing techniques were applied, demonstrating this compound's role in food innovation .

Environmental Monitoring

This compound is also applied in environmental sciences, particularly in monitoring pollutants and assessing soil health. Its ability to provide real-time data makes it a valuable tool for environmental scientists.

Case Study: Soil Health Assessment

A research initiative utilized this compound to evaluate soil samples from agricultural lands. The findings revealed correlations between soil admittance properties and nutrient levels, aiding farmers in making informed decisions about soil management practices .

Data Tables

The following table summarizes key applications of this compound across various sectors:

| Application Area | Description | Key Findings |

|---|---|---|

| Food Science | Nutritional profiling of food products | Enhanced nutrient absorption through optimized processing |

| Environmental Monitoring | Real-time assessment of soil health | Correlation between admittance properties and nutrient levels |

| Materials Science | Characterization of polymer blends | Improved material properties through precise formulation |

| Chemical Engineering | Process optimization in chemical reactions | Enhanced efficiency and yield in production processes |

Authoritative Insights

Experts from various fields have recognized the significance of this compound in advancing research methodologies. According to Todd Werpy, Ph.D., Chief Science Officer at ADM, "The integration of advanced analytical techniques like this compound allows us to tackle complex challenges in food production and environmental sustainability" .

作用机制

The mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone involves its interaction with DNA. The compound intercalates into DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell proliferation and induces apoptosis . The fluorinated sugar moiety enhances the compound’s stability and binding affinity to DNA, making it more effective than its non-fluorinated counterparts .

相似化合物的比较

Daunomycinone: Another anthracycline antibiotic with similar antitumor properties.

Doxorubicin: A widely used chemotherapeutic agent with a similar mechanism of action.

Epirubicin: A derivative of doxorubicin with modified pharmacokinetic properties.

Uniqueness: 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is unique due to the presence of the fluorinated sugar moiety, which enhances its biological activity and stability. This modification makes it more effective in targeting cancer cells and reduces the likelihood of resistance development .

属性

CAS 编号 |

103930-51-4 |

|---|---|

分子式 |

C27H27FO12 |

分子量 |

562.5 g/mol |

IUPAC 名称 |

(7S,9S)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H27FO12/c1-9-20(31)25(36)19(28)26(39-9)40-13-7-27(37,14(30)8-29)6-11-16(13)24(35)18-17(22(11)33)21(32)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,9,13,19-20,25-26,29,31,33,35-37H,6-8H2,1-2H3/t9-,13-,19+,20+,25-,26-,27-/m0/s1 |

InChI 键 |

KXGVIPZFMKMPFU-OATXVPTESA-N |

SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |

Key on ui other cas no. |

103930-51-4 |

同义词 |

5,12-Naphthacenedione, 10-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。